Levonorgestrel
Description
Structure
2D Structure
Properties
IUPAC Name |
13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNJERNGUHSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 1.73 mg/L, temp not stated. | |
| Details | Pinsuwan S et al; Chemosphere 35: 2503-13 (1997) | |
| Record name | NORGESTREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol, Crystals from diethyl ether-hexane | |
CAS No. |
6533-00-2 | |
| Record name | Norgestrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09389 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norgestrel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORGESTREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
205-207 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1159 | |
| Record name | NORGESTREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis and Chemical Derivatization of Levonorgestrel
Evolution of Synthetic Methodologies for Levonorgestrel (B1675169) Production
The synthesis of this compound has evolved considerably since the development of norgestrel (B7790687), the racemic mixture containing this compound, in 1963. wikipedia.org Early methods focused on total chemical synthesis routes. researchgate.net
Optimization of Reaction Pathways and Process Efficiencies
Industrial-scale optimization has also focused on process intensification. benchchem.com Patents highlight methods for safe and efficient synthesis, including processes involving DL-ethyldiketone and 18-methylestra-2,5(10)-diene-3-methoxy-17-ketone (methoxydienone) as starting materials. patsnap.com
Analysis of Specific Precursor Compounds and Intermediate Transformations
A primary route for this compound synthesis involves the ethynylation of methoxydienone (B195248). benchchem.com This step introduces the ethynyl (B1212043) group at the C17 position, leading to dienol ether intermediates. benchchem.com Impurities can arise during this process due to side reactions and incomplete regioselectivity. benchchem.com
Another approach involves the Grignard reaction of a this compound intermediate. google.com Research in this area has focused on preventing the dehydroxylation of the tertiary hydroxyl group during post-treatment, which can lead to reduced conversion rates and yields in subsequent condensation reactions. google.com Adding a nitrogen-containing organic alkaline reagent as a stabilizer during the post-treatment of the Grignard reaction product has been shown to improve the stability of the hydrolysate and reduce by-products, significantly increasing the conversion rate of the condensation reaction. google.com This method improved the weight yield from 93% to approximately 130% and resulted in a product purity of 97%-99.8% by HPLC. google.com
Chemo-enzymatic routes have also been explored for the synthesis of this compound and etonogestrel, involving steps such as the reductive desymmetrization of prochiral ethyl secodione. almacgroup.com Enzymes like carbonyl reductase from Saccharomyces cerevisiae AS2.346 are used to catalyze the conversion of ethyl secodione to (13R,17S)-ethyl secol, a key intermediate. nih.gov Overexpression of the gene encoding this enzyme or engineering the metabolism of the NADPH cofactor has demonstrated increased yields of (13R,17S)-ethyl secol. nih.gov
Innovative One-Pot Synthesis Approaches
Innovative one-pot synthesis approaches have been developed to streamline the production of this compound by minimizing intermediate purification steps. patsnap.compatsnap.com One such method involves a one-pot ethynylation and catalytic desilylation reaction. researchgate.netcgl.org.cn This approach avoids the traditional use of flammable and explosive acetylene (B1199291) gas. researchgate.net In this method, the addition of trimethylsilylacetylide to the carbonyl group at C-17 of the steroid yields C-17α-trimethylsilylacetylenyl adducts, which are then desilylated catalytically in the same pot to produce this compound in high yields. researchgate.net
Research on Related Substances and Metabolite Synthesis for Analytical Standards
Research on related substances and metabolites of this compound is crucial for quality control and analytical purposes. Impurities can form during the synthesis and storage of this compound. benchchem.com For instance, this compound Impurity C can arise during the ethynylation of methoxydienone and through hydrolysis processes. benchchem.com this compound Impurity B is another related substance used as a reference standard. benchchem.com
The synthesis of these related substances and metabolites is necessary to provide analytical standards for methods like High-Performance Liquid Chromatography (HPLC), which are used to assess the purity of this compound formulations and ensure compliance with pharmacopoeial standards. benchchem.combenchchem.comresearchgate.net Studies have reported the synthesis of specific related substances from this compound, verifying their structures using techniques such as 1H-NMR, 13C-NMR, and MS, and confirming their high purity (over 98%) by HPLC for use as reference substances. researchgate.net
This compound is metabolized in the liver through reduction, hydroxylation, and conjugation, primarily glucuronidation and sulfation. wikipedia.orgfda.gov Oxidation occurs mainly at the C2α and C16β positions, while reduction happens in the A ring. wikipedia.org 5α-Dihydrothis compound is an active metabolite. wikipedia.org Other metabolites include sulfates of 3α, 5β- tetrahydro-LNG. fda.gov Synthesis of deuterium-labeled this compound (e.g., this compound D6) is also undertaken for use as internal standards in analytical methods. synzeal.comacanthusresearch.com
Specific metabolites like 6ß-Hydroxy this compound have been synthesized and are available as reference standards. acanthusresearch.com
Exploration of Novel this compound Chemical Modifications and Analogues
Exploration of novel chemical modifications and analogues of this compound aims to develop compounds with potentially improved pharmacological properties or different pharmacokinetic profiles. researchgate.net This includes the synthesis of prodrugs. wikipedia.orgnih.gov Ester prodrugs of this compound, such as this compound acetate (B1210297) and this compound butanoate, have been developed and studied. wikipedia.org
Research has also investigated this compound-17-β esters linked to a sulfonamide function. researchgate.net Structure-activity relationship (SAR) studies based on these compounds have identified analogues with potentially longer anti-ovulatory activity. researchgate.net For example, a LNG-phenoxyacetic acid ester analogue showed promising results in murine models. researchgate.net
Novel polyheterocyclic compounds, such as 1,2,3-triazole this compound derivatives, have been synthesized via click chemistry, indicating research into structurally diverse analogues. researchgate.net
Advanced Material Science for this compound Delivery Systems
Advanced material science plays a crucial role in developing sophisticated this compound delivery systems that can provide controlled and long-term release. acs.orgresearchgate.netnih.govijfmr.comrroij.comnih.gov These systems aim to improve drug delivery profiles and patient convenience. patsnap.comijfmr.com
Polymer-based systems are widely explored. acs.orgresearchgate.netnih.govrroij.comresearchbank.ac.nz For instance, this compound has been incorporated into chitosan (B1678972) microspheres, which are then embedded in poly(vinyl alcohol) (PVA) hydrogels. acs.orgresearchbank.ac.nz This system demonstrated controlled drug release over a period of 100 days, with the release kinetics influenced by factors such as microsphere size and PVA hydrogel concentration. acs.org
When 125-300 µm microspheres were incorporated into PVA hydrogels of different concentrations, the release was further modulated. acs.org
The drug release kinetics from these systems followed both diffusion- and swelling-controlled mechanisms. acs.org
Biodegradable polymers like poly L-lactide (PLA) are used in the fabrication of subdermal implants for long-term this compound delivery. researchgate.net These implants can provide a constant release of this compound for extended periods, such as at least 9 months. researchgate.net The drug release profile from PLA implants can be controlled by factors including implant body weight, the presence and molecular weight of polyethylene (B3416737) glycol (PEG), and the inclusion of osmotic agents. researchgate.net
Thermosensitive and phase-sensitive polymers, such as poly (lactide) (PLA) combined with solvent mixtures or poly (lactide-co-glycolide)-poly (ethylene glycol)-poly (lactide-co-glycolide) (PLGA-PEG-PLGA) triblock copolymers, are being investigated for injectable controlled delivery systems. nih.gov These systems have shown controlled, zero-order in vitro release of this compound. nih.gov Increasing the concentration of the phase-sensitive polymer or increasing the hydrophobic block length of the thermosensitive copolymer generally decreased the release rate of this compound. nih.gov
Nanoparticle-based delivery systems, including lipid nanoparticles, liposomes, and PLGA nanoparticles, are also being explored for this compound. rroij.commdpi.comprecigenome.com These systems can potentially improve drug stability and enable targeted delivery. rroij.commdpi.com Microfluidic technology is utilized for the synthesis of nanoparticles with improved size uniformity and lower polydispersity index, offering scalable production for drug delivery applications. precigenome.com
Intrauterine systems (IUS) releasing this compound, such as those utilizing a polydimethylsiloxane (B3030410) membrane, provide long-term, constant release of the compound. wikipedia.orgnih.gov The manufacturing processes for these devices are carefully controlled to ensure consistent drug content and release profiles. nih.gov In vitro release testing of these systems demonstrates zero-order release kinetics over extended periods. nih.gov
Synthesis and Characterization of this compound-Loaded Nanocomposites
The development of this compound-loaded nanocomposites is an active area of research aimed at achieving controlled and sustained drug release. Studies have reported the synthesis of this compound-loaded nanocomposites using polymers such as polylactic acid (PLA) and polystyrene (PS). ingentaconnect.comresearchgate.netresearchgate.net These nanocomposites have been prepared using methods like solution-blending and vacuum evaporation. ingentaconnect.comresearchgate.net
Characterization of these nanocomposites involves various techniques to evaluate their physical and chemical properties, as well as their drug release profiles and biocompatibility. High-pressure liquid chromatography (HPLC) is used to detect the sustained release of this compound from the nanocomposites. ingentaconnect.comresearchgate.net Biocompatibility studies, such as CCK-8 assays with endometrial cells, are conducted to assess the potential cytotoxicity and effects on cell adhesion and proliferation. ingentaconnect.comresearchgate.net Transmission electron microscopy can be used to examine the ultrastructure of cells in the presence of the nanocomposites. ingentaconnect.comresearchgate.net Research findings suggest that LNG-loaded PLA-PS nanocomposites can exhibit a well-sustained release rate and show promising cell compatibility with no dramatic effects on human endometrial cell adhesion and proliferation. ingentaconnect.comresearchgate.net
Development of Biodegradable Polymer-Based Delivery Platforms
Biodegradable polymers have gained significant attention for developing drug delivery platforms that can provide sustained release and eliminate the need for device removal. researchgate.nettandfonline.comresearchgate.nettandfonline.comscispace.com Polymers such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) are widely used in these applications due to their biocompatibility and controllable degradation rates. researchgate.nettandfonline.comresearchgate.netscispace.commdpi.comnih.gov
Various biodegradable polymer-based platforms have been explored for this compound delivery, including microspheres, implants, and microneedle patches. researchgate.netresearchgate.nettandfonline.comnih.govmdpi.com
Studies on biodegradable this compound implants based on PLGA microspheres embedded in PCL-coated implants have shown promising results for steady drug release over extended periods. researchgate.net In one study, LNG was loaded into PLGA microspheres using an emulsion-solvent evaporation method. researchgate.net The microspheres had a size of approximately 3 μm, with encapsulation efficiency (EE) of 83.71 ± 3.59% and drug loading (DL) of 11.12 ± 0.47%. researchgate.net These microspheres were then compressed into tablets and coated with PCL to prolong release. researchgate.net In vitro release studies demonstrated continuous and steady release for 90 days. researchgate.net
Another approach involves the use of PCL microspheres fabricated via the oil-in-water emulsion solvent evaporation technique for injectable implants. nih.gov PCL microspheres with varying this compound content (12.5% and 24% w/w) were prepared, showing sustained drug release for up to 120 days. nih.gov Characterization using FTIR, XRD, DSC, and TGA confirmed the absence of chemical interaction between this compound and PCL. nih.gov Drug release from these microspheres was found to follow a diffusion-controlled pattern, with a characteristic burst release observed in the initial phase. nih.gov
Biodegradable hollow fibers made from poly(L-lactide) (PLLA) have also been investigated for controlled this compound release. utwente.nlresearchgate.net These fibers, prepared using a dry-wet phase inversion spinning process, can be filled with a dispersion of micronized this compound. utwente.nl The release rates were found to be dependent on the membrane structure of the hollow fiber wall, with zero-order release rates ranging from 0.1 to 10 µg/cm/day reported in vitro. utwente.nl
Microneedle array patches incorporating this compound-loaded liposomes have been developed for sustained release contraception. mdpi.com this compound-loaded liposomes were formulated and characterized for particle size, polydispersity index, zeta potential, drug loading, and entrapment efficiency. mdpi.com In vitro release studies and in vivo pharmacokinetic studies in rats demonstrated sustained release behavior. mdpi.com
Research findings highlight the influence of various factors on drug release from biodegradable polymer-based systems, including polymer composition, device size and shape, drug type, and the release medium. mdpi.com The hydrophilicity or hydrophobicity of the drug also plays a key role in the release rate. mdpi.com
Table 1: Characteristics of this compound-Loaded PLGA Microspheres researchgate.net
| Parameter | Value |
| Size | ~3 μm |
| Encapsulation Efficiency | 83.71 ± 3.59% |
| Drug Loading | 11.12 ± 0.47% |
Table 2: this compound Release from PCL Microspheres nih.gov
| Formulation (w/w LNG in PCL) | Release Duration | Cumulative Release (at 37°C) | Burst Release (first 7 days) |
| 12.5% | Up to 56 days | ~64% (~2.53 mg) | ~34% |
| 24% | Up to 120 days | - | Upwards of 55% |
Table 3: this compound Release from PLLA Hollow Fibers utwente.nl
| Parameter | Range (In Vitro) |
| Zero-Order Release Rate | 0.1 - 10 µg/cm/day |
Molecular and Cellular Pharmacodynamics of Levonorgestrel
Steroid Receptor Binding Kinetics and Agonist/Antagonist Profiles
The biological actions of levonorgestrel (B1675169) are largely mediated through its binding to and activation of steroid hormone receptors, which function as ligand-activated transcription factors regulating gene expression. nih.govdrugbank.com this compound primarily acts as an agonist at these receptors, although the nature and strength of the interaction vary depending on the specific receptor type. karger.com
Quantitative Analysis of Progesterone (B1679170) Receptor Affinity
This compound demonstrates a high binding affinity for the progesterone receptor (PR). In vitro relative binding assays have shown that the affinity of this compound for the human progesterone receptor is significantly higher than that of the natural ligand, progesterone. Specifically, its relative binding affinity has been reported as 323% compared to progesterone. pharmgkb.orgrndsystems.comtocris.comadooq.com This high affinity contributes to its potent progestogenic effects. pharmgkb.orgnih.gov Studies using different methodologies have consistently shown this compound to be a potent agonist of the PR. wikipedia.orgjscimedcentral.comarborassays.com
Characterization of Androgen Receptor Interactions
This compound is known to interact with the androgen receptor (AR). pharmgkb.orgnih.govkarger.comdrugbank.com It is characterized as a weak agonist of the AR. wikipedia.org In vitro relative binding assays indicate that this compound has a notable affinity for the human androgen receptor, reported as 58% relative to testosterone (B1683101). pharmgkb.orgrndsystems.comtocris.comadooq.com This interaction contributes to its partial androgenic activity. wikipedia.orgtga.gov.au Research suggests that while interaction with the AR is possible, the primary antagonistic effects of this compound on certain processes, such as estrogen-induced pituitary tumor development and functionality, are mediated by progesterone receptors. researchgate.netthieme-connect.comnih.gov
Investigation of Glucocorticoid and Mineralocorticoid Receptor Binding
This compound exhibits some affinity for both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). nih.govkarger.com Relative binding affinities for the human GR and MR have been reported as 7.5% relative to cortisol and 17% relative to aldosterone, respectively, in in vitro assays. pharmgkb.orgrndsystems.comtocris.comadooq.com Despite having relatively high affinity for the mineralocorticoid receptor, this compound is reported to have no significant mineralocorticoid or antimineralocorticoid activity in vivo. wikipedia.org Studies comparing various progestins have shown that this compound's relative binding affinity for the GR is lower compared to some other progestins like medroxyprogesterone (B1676146) acetate (B1210297), etonogestrel, and nestorone. nih.gov this compound generally exhibits little to no activity in GR transactivation models, although it may show some transrepressive activity. nih.gov
Examination of Estrogen Receptor Cross-Reactivity
This compound is generally considered to lack significant estrogenic activity and does not bind to the estrogen receptor (ER) in vitro. nih.govwikipedia.orgjscimedcentral.comtga.gov.au In vitro relative binding assays show a very low affinity for the human estrogen receptor, reported as less than 0.02% relative to estradiol (B170435). pharmgkb.orgrndsystems.comtocris.comadooq.com While this compound itself shows negligible ER binding, some of its metabolites, particularly A-ring reduced derivatives, have been shown to induce activation of the human estrogen receptor alpha (ERα)-mediated reporter gene in yeast expression systems, indicating a potential, albeit significantly lower, estrogen-like effect compared to metabolites of other 19-nor contraceptive progestins. nih.govresearchgate.net However, the antiestrogenic activity of this compound is primarily attributed to the modification of peripheral estrogenic effects rather than direct ER antagonism. tga.gov.au
Here is a summary of the relative binding affinities of this compound to various steroid receptors:
| Receptor Type | Relative Binding Affinity (vs. Natural Ligand) | Reference |
| Progesterone Receptor | 323% vs. Progesterone | pharmgkb.orgrndsystems.comtocris.comadooq.com |
| Androgen Receptor | 58% vs. Testosterone | pharmgkb.orgrndsystems.comtocris.comadooq.com |
| Mineralocorticoid Receptor | 17% vs. Aldosterone | pharmgkb.orgrndsystems.comtocris.comadooq.com |
| Glucocorticoid Receptor | 7.5% vs. Cortisol | pharmgkb.orgrndsystems.comtocris.comadooq.com |
| Estrogen Receptor | < 0.02% vs. Estradiol | pharmgkb.orgrndsystems.comtocris.comadooq.com |
Interactive Data Table: Relative Binding Affinities of this compound
Mechanisms of Hypothalamic-Pituitary Axis Modulation
This compound significantly impacts the hypothalamic-pituitary axis, primarily by modulating the release of gonadotropins. drugbank.comwikipedia.orgarborassays.com This modulation is central to its contraceptive action.
Regulation of Gonadotropin-Releasing Hormone Secretion Pathways
This compound influences the hypothalamic-pituitary axis by slowing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. drugbank.com GnRH is secreted in a pulsatile manner by hypothalamic neurons and regulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. wikipedia.orgoup.comuc.eduresearchgate.net The pulsatile nature of GnRH release is crucial for proper gonadotropin production and the regulation of the reproductive cycle. wikipedia.orgoup.com
Progesterone, and by extension progestins like this compound, acts on hypothalamic pulse oscillator neurons to inhibit GnRH secretion. uc.edu This negative modulation of GnRH secretion leads to diminished secretion of both FSH and LH, with a more pronounced inhibition of LH secretion. uc.edu The effect appears to involve decreasing the frequency of GnRH pulses, which in turn reduces the pulse frequency of LH and FSH. uc.edu This suppression of gonadotropins, particularly the inhibition of the LH surge that precedes ovulation, is a primary mechanism by which this compound prevents ovulation. drugbank.comwikipedia.org
The regulation of GnRH release is a complex process involving numerous stimulatory and inhibitory factors, as well as factors with biphasic effects on GnRH neurons. pan.olsztyn.pl Ovarian steroids, including progesterone, play a significant role in modulating GnRH neuronal activity and peptide secretion. oup.compan.olsztyn.pl this compound, by acting as a potent progestogen, mimics the negative feedback effects of progesterone on the hypothalamus, thereby suppressing GnRH release and subsequently LH and FSH secretion. drugbank.comwikipedia.orguc.eduresearchgate.net
Molecular Basis of Luteinizing Hormone and Follicle-Stimulating Hormone Suppression
A key molecular mechanism by which this compound exerts its contraceptive effect is through the suppression of gonadotropin secretion from the pituitary gland. wikipedia.org this compound binds to progesterone receptors and influences the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. drugbank.com This interaction leads to a reduction in the pulsatile release of GnRH, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. wikipedia.orgdrugbank.com
The suppression of LH is particularly crucial as it prevents the physiological LH surge that is necessary to trigger ovulation. drugbank.com By inhibiting this surge, this compound impedes the final maturation and rupture of ovarian follicles and the subsequent release of a viable egg. drugbank.com While this compound primarily affects LH, its influence on GnRH release also contributes to the suppression of FSH, which is essential for follicular development. wikipedia.org Studies have shown that this compound is more effective in preventing ovulation when administered before the LH surge. drugbank.comfda.gov
Cellular and Tissue-Specific Mechanistic Investigations
Beyond its effects on gonadotropin release and gene expression, this compound also exerts direct cellular and tissue-specific effects that contribute to its contraceptive efficacy. These include actions on the ovaries and the cervical mucus.
Ovarian Folliculogenesis and Ovulation Inhibition Mechanisms
This compound's primary mechanism for preventing pregnancy is the inhibition or delay of ovulation. wikipedia.orgfda.govclae-la.org This is achieved through its suppressive effects on the hypothalamic-pituitary axis, leading to the absence of the LH surge required for follicular rupture. drugbank.comfda.govclae-la.org
Studies investigating the effects of this compound on ovarian function have shown that its ability to inhibit ovulation is dependent on the stage of the follicular development at the time of administration. researchgate.net When administered in the late follicular phase, prior to the LH surge, this compound is highly effective in preventing ovulation. fda.govresearchgate.net However, if administered after the onset of the LH surge or after ovulation has already occurred, its effectiveness in preventing ovulation is significantly reduced or absent. fda.govclae-la.org
Cervical Mucus Viscoelastic Properties and Sperm Migration Dynamics
This compound significantly alters the properties of cervical mucus, making it less permeable to sperm. patsnap.comwikipedia.org This is a crucial peripheral mechanism contributing to its contraceptive action, particularly with continuous low-dose exposure from methods like IUDs or progestogen-only pills. drugbank.combioscientifica.comresearchgate.net
Under the influence of this compound, the cervical mucus becomes thicker and less watery, with increased viscoelasticity. drugbank.combioscientifica.comresearchgate.net This change in consistency creates a physical barrier that impedes the movement and survival of sperm as they attempt to traverse the cervix into the uterus. patsnap.comdrugbank.combioscientifica.com The altered biochemical composition of the mucus, including changes in proteoglycan levels, contributes to these physical properties. gorm.com.tr
Studies have shown a strong negative correlation between cervical mucus viscoelasticity and sperm velocity, indicating that thicker, more viscous mucus significantly reduces sperm migration. biorxiv.org While the effect of short-term, high-dose this compound on cervical mucus in the context of emergency contraception has been debated, long-term exposure from methods like IUDs is clearly associated with significant cervical mucus thickening that effectively hinders sperm transport. drugbank.combioscientifica.com
Endometrial Receptor Expression Patterns and Uterine Remodeling
This compound significantly impacts the endometrium, leading to morphological and molecular changes that can affect uterine receptivity and contribute to its therapeutic and contraceptive effects. Studies investigating the effects of this compound on endometrial receptor expression have shown varied results depending on the dose, route of administration, and duration of exposure.
Repeated oral administration of this compound has been associated with a decline in the immunoreactivity of both progesterone receptor (PR)-A and PR-B in the glandular epithelium of the endometrium. oup.comnih.gov Concurrently, stromal immunoreactivity and mRNA expression of Leukemia Inhibitory Factor (LIF), a marker associated with endometrial receptivity, have been shown to increase in response to repeated oral this compound. oup.comnih.gov However, vaginal administration of this compound has been reported to cause no significant endometrial changes in some studies. oup.comnih.gov
Long-term exposure to this compound, such as through a this compound-releasing intrauterine system (LNG-IUS), leads to characteristic changes in endometrial morphology, including glandular atrophy and extensive decidual transformation of the uterine stroma, a process known as decidualization. iqb.esemnuvens.com.br This decidualization is correlated with increased expression of markers such as granulocyte and macrophage colony stimulating factor and prolactin receptors in decidualized stromal cells. emnuvens.com.br
This compound can also influence the expression of enzymes involved in local steroid metabolism within the endometrium. For instance, it can increase the expression of 17β-hydroxysteroid dehydrogenase type 2 (17βHSD2), an enzyme that inactivates estradiol. nih.govresearchgate.net This effect on 17βHSD2 expression may contribute to changes in the local estradiol concentration within the endometrium. researchgate.net
Research using in vitro three-dimensional human endometrial cell culture models has indicated that while mifepristone (B1683876) affects the expression of endometrial receptivity markers like epithelial estrogen receptor-beta, progesterone receptor-B, stromal vascular endothelial growth factor, MUC1, and integrin αVβ3, this compound does not have a detectable effect on the expression of these specific markers in this model. nih.gov However, other studies on endometrial receptivity markers in women receiving this compound have shown some alterations. For example, some endometrial biopsies from women who received oral this compound showed areas of glandular atrophy and stromal decidualization, although the expression of progesterone receptor, L-selectin ligand, αvβ3 integrin, and glycodelin-A did not differ significantly between groups in that specific study. nih.gov
Studies examining the effect of a single post-ovulatory dose of this compound on endometrial gene expression have shown minimal changes in the expression profile during the receptive period. bioscientifica.com While some genes showed differential expression, the magnitude and nature of these changes did not strongly support the hypothesis that this compound significantly interferes with endometrial receptivity at this time point. bioscientifica.com
The effects of this compound on endometrial remodeling also involve changes in the expression of matrix metalloproteinases (MMPs). emnuvens.com.brbioscientifica.com These enzymes play a crucial role in tissue breakdown and remodeling. bioscientifica.com
Immunomodulatory Effects via Progesterone Receptor Activation in Specific Cell Types
This compound, through its activation of the progesterone receptor, exerts immunomodulatory effects within the female reproductive tract, particularly in the endometrium and cervix. Progestins, in general, are known to be potent immunomodulators. nih.govresearchgate.netnih.gov The immunomodulatory effects of this compound can be complex and may involve both inflammatory and immunosuppressive alterations. nih.govnih.gov
Studies have shown that this compound use is associated with changes in immune cell populations and the expression of immune mediators in the endometrium. Long-term use of LNG-IUS has been linked to increased infiltration of leukocytes, including macrophages and uterine natural killer (uNK) cells, in the endometrium. emnuvens.com.broup.comnih.gov Specifically, an elevated number of large granulated lymphocytes and macrophages have been observed in the endometrium after insertion of an LNG-IUS. oup.comnih.gov While some studies found few neutrophils in the endometrium of LNG-IUS users, others reported increased numbers of neutrophils and eosinophils in samples showing decidualization or tissue breakdown. oup.com
This compound's effects on immune cells can also include alterations in T cell populations and their activation markers. Some research indicates a decrease in T cells expressing the HIV coreceptor CCR5 in the endometrium and cervix of this compound IUD users. scispace.com Additionally, a decrease in activated endometrial T cells has been observed in these users. scispace.com
The immunomodulatory effects may also involve changes in cytokine and chemokine expression. Elevated concentrations of inflammatory cytokines and chemokines have been noted in the endocervix with hormonal IUD use. nih.govnih.gov Expression of chemokines like interleukin-8 (IL-8) has been shown to be enhanced in the endometrium after LNG-IUS insertion, although this may decrease over time. emnuvens.com.brnih.govnih.gov
Progesterone receptor activation by this compound on various cell types, including epithelial, stromal, and immune cells, is hypothesized to drive these immunomodulatory effects. nih.gov While the exact mechanisms are still being investigated, studies suggest that this compound can influence the expression of immune-related genes and the behavior of immune cells within the uterine environment. frontiersin.orgnih.gov For example, this compound has been shown to increase the abundance of NK cells and cytotoxic lymphocytes in the endometrium in some contexts. aacrjournals.org Conversely, a reduction in NK cells has been observed in cases of relapse in certain endometrial conditions treated with LNG-IUS. aacrjournals.org
Data Table: Select Endometrial Receptor and Marker Expression Changes with this compound
| Marker/Receptor | Cell Type | Effect with this compound (Oral/Repeated) | Effect with this compound (Vaginal) | Effect with LNG-IUS (Long-term) | Source(s) |
| Progesterone Receptor (PR)-A | Glandular Epithelium | Declined | No significant change | Down-regulated | oup.comnih.govresearchgate.net |
| Progesterone Receptor (PR)-B | Glandular Epithelium | Declined | No significant change | Down-regulated | oup.comnih.govresearchgate.net |
| LIF (mRNA) | Stromal Cells | Increased | Not specified | Not specified | oup.comnih.gov |
| 17βHSD2 | Glands | Not specified | Not specified | Increased (initially), then decline in mRNA expression over time | nih.govresearchgate.net |
| Androgen Receptor (AR) | Stroma and Glands | Not specified | Not specified | Suppressed (mRNA and protein) | researchgate.net |
| Integrin αVβ3 | Epithelial Cells | No detectable effect (in vitro model) | No significant change (in vivo) | Not specified (No detectable effect in vitro model) | nih.govnih.gov |
| Glycodelin-A | Endometrium | Changed levels reported in some studies | No significant change (in vivo) | Not specified | nih.govobservatoriobioetica.orgnih.gov |
| Estrogen Receptor (ER)-alpha | Glandular Epithelium | Not specified | Not specified | Lowered | nih.gov |
Data Table: Select Endometrial Immune Cell Changes with this compound
| Immune Cell Type | Location | Effect with this compound (LNG-IUS) | Source(s) |
| Macrophages (CD68+) | Endometrium | Increased infiltration | emnuvens.com.broup.comnih.gov |
| Uterine Natural Killer (uNK) Cells (CD56+) | Endometrium | Increased infiltration (especially in bleeding) | emnuvens.com.broup.comnih.govaacrjournals.orgresearchgate.net |
| T cells (CD3+) | Endometrium | Slight increase (not always significant), decreased CCR5 expression, decreased activation | scispace.comoup.com |
| Regulatory T cells | Endometrium | Increased density | frontiersin.orgnih.govnih.gov |
| Neutrophils | Endometrium | Few observed, but increased in samples with decidualization/tissue breakdown | bioscientifica.comoup.com |
| Eosinophils | Endometrium | Increased in samples with decidualization/tissue breakdown | oup.com |
Pharmacokinetic and Metabolic Research of Levonorgestrel
Systemic Absorption and Bioavailability Research in Experimental Models
Orally administered levonorgestrel (B1675169) is typically rapidly and almost completely absorbed. medicines.org.ukcbg-meb.nlrwandafda.gov.rw The absolute bioavailability of oral this compound has been determined to be nearly 100% of the administered dose in some studies. medicines.org.ukrwandafda.gov.rw This high bioavailability suggests that this compound is not subject to significant first-pass metabolism in the liver after oral administration. rwandafda.gov.rwnih.govfda.gov Peak plasma concentrations are generally reached within approximately 2 hours following oral administration. medicines.org.ukmims.comresearchgate.net
Comparative Bioavailability Studies of Different Formulations
Research comparing different contraceptive modalities highlights variations in systemic exposure. An integrated population pharmacokinetic analysis of various this compound-releasing contraceptives (IUSs, subdermal implant, progestin-only pill, and combined oral contraceptive) showed that total this compound bioavailability was over 97% for the LNG-IUSs, while it ranged from 66% to 80% for the subdermal implant, progestin-only pill, and combined oral contraceptive. tandfonline.com Serum this compound concentrations varied significantly depending on the delivery method and release rate. tandfonline.com
Factors Influencing Oral Bioavailability and Absorption Kinetics
Several factors can influence the oral bioavailability and absorption kinetics of this compound. Physiochemical properties of the drug, dosage form characteristics (like disintegration and dissolution), and patient-specific factors such as gastric emptying rate can all play a role. slideshare.net
Studies have indicated that body weight can influence this compound concentrations. A pharmacokinetic study showed decreased this compound concentrations (approximately 50% decrease in Cmax and AUC0-24) in obese women (BMI ≥ 30 kg/m ²) compared to women with normal BMI (< 25 kg/m ²). medicines.org.uk Doubling the dose in obese women appeared to provide plasma concentration levels similar to those observed in normal-weight women receiving a standard dose. medicines.org.uk Systemic this compound concentration has been shown to be inversely correlated with body weight. tandfonline.com
While this compound's bioavailability is generally high, concomitant administration of other substances can affect its absorption and metabolism. For example, the metabolism of this compound is enhanced by concomitant use of liver enzyme inducers, particularly CYP3A4 inducers. cbg-meb.nlmedsafe.govt.nz Concomitant administration of efavirenz (B1671121), a CYP3A4 inducer, has been shown to reduce plasma levels of this compound (AUC) by approximately 50%. cbg-meb.nlmedsafe.govt.nz
Distribution Dynamics and Plasma Protein Binding Characterization
Following absorption, this compound is distributed throughout the body. Its distribution dynamics are significantly influenced by its binding to plasma proteins.
Elucidation of Serum Albumin and Sex Hormone-Binding Globulin Interactions
This compound is extensively bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and, to a lesser extent, serum albumin. medicines.org.ukrwandafda.gov.rwmims.commedsafe.govt.nzdrugbank.comfda.govwikipedia.orgwho.int The protein binding of this compound typically ranges from 97.5% to 99%. rwandafda.gov.rwdrugbank.com Approximately 65% of the total serum levels are specifically bound to SHBG, while about 30-56% is bound to albumin. medicines.org.ukmims.comwho.intgeneesmiddeleninformatiebank.nl Only a small fraction, around 1.5%, is present as free steroid. medicines.org.ukmedsafe.govt.nz
The interaction with SHBG is particularly significant. This compound administration can influence SHBG concentrations. drugbank.comfda.gov Data from studies have indicated that SHBG concentration can decline after this compound administration. drugbank.comfda.govnih.gov For example, a study on Norplant implants showed that SHBG levels decreased significantly within days after insertion. nih.govdrugbank.com This decrease in SHBG can lead to an increase in the free this compound index (FLI), representing the biologically active fraction. nih.govdrugbank.com
Determination of Apparent Volume of Distribution in Preclinical Studies
The apparent volume of distribution (Vd) provides an indication of how widely a drug is distributed in the body. In preclinical studies and clinical data, the apparent volume of distribution of this compound has been reported. The apparent volume of distribution is approximately 1.8 L/kg. rwandafda.gov.rwmims.comdrugbank.comfda.gov Other studies have reported mean steady-state volumes of distribution ranging from 162.2 L to 466.4 L depending on factors like BMI and dose. drugbank.com In one pharmacokinetic study, the mean volume of distribution in 16 patients receiving 0.75 mg of this compound was 260 L. researchgate.netdrugbank.com The apparent volume of distribution after a single dose has also been reported as 129 L. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl
Biotransformation Pathways and Enzyme Systems
This compound undergoes extensive biotransformation in the body, primarily in the liver. nih.govwikipedia.orggeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl The biotransformation follows the known pathways of steroid metabolism. medicines.org.ukcbg-meb.nlmedsafe.govt.nzgeneesmiddeleninformatiebank.nl
The main metabolic pathways involve reduction of the Δ4-3-oxo group and hydroxylation at various positions, including 2α, 1β, and 16β. wikipedia.orggeneesmiddeleninformatiebank.nldrugbank.com These phase I reactions are followed by phase II conjugation reactions. fda.govdrugbank.comwikipedia.org this compound is primarily conjugated to form sulfates and glucuronides. rwandafda.gov.rwfda.govdrugbank.comwikipedia.orgdrugbank.com These conjugates are the major circulating metabolites. rwandafda.gov.rwfda.govdrugbank.com
The cytochrome P450 (CYP) enzyme system plays a role in the oxidative metabolism of this compound. fda.govwikipedia.orggeneesmiddeleninformatiebank.nldrugbank.comnih.gov Specifically, CYP3A4 is reported to be involved in the hydroxylation of this compound. medicines.org.ukcbg-meb.nlmims.comdrugbank.comfda.govgeneesmiddeleninformatiebank.nl While CYP3A4 is a key enzyme, in vitro data suggest that reduction and conjugation pathways may be more relevant than the oxidative route. geneesmiddeleninformatiebank.nl
Metabolic clearance rates can vary significantly among individuals, which may contribute to the observed wide variation in this compound concentrations among users. rwandafda.gov.rwfda.govdrugbank.com No pharmacologically active metabolites of this compound have been identified. medicines.org.ukcbg-meb.nlmedsafe.govt.nzdrugbank.comfda.gov Metabolites are primarily excreted in urine and feces, largely in the form of glucuronide conjugates. cbg-meb.nlrwandafda.gov.rwmims.commedsafe.govt.nzdrugbank.comwikipedia.org
Pharmacokinetic Parameters of Oral this compound (Summary from various studies)
| Parameter | Value (Oral Administration) | Source(s) |
| Bioavailability | Nearly 100% (range 85-100%) | medicines.org.ukrwandafda.gov.rwfda.govwikipedia.org |
| Time to Peak Concentration (Tmax) | Approx. 2 hours (range 1-4 hours) | medicines.org.ukmims.comresearchgate.net |
| Peak Plasma Concentration (Cmax) | Varies with dose and formulation (e.g., 18.5 ng/ml for 1.5 mg, 14.1 ng/mL for 0.75 mg) | medicines.org.ukresearchgate.net |
| Protein Binding | 97.5-99% | rwandafda.gov.rwdrugbank.com |
| Bound to SHBG | Approx. 65% (42-68%) | medicines.org.ukmims.comwho.intgeneesmiddeleninformatiebank.nl |
| Bound to Albumin | Approx. 35% (30-56%) | mims.comwho.intgeneesmiddeleninformatiebank.nl |
| Apparent Volume of Distribution | Approx. 1.8 L/kg (ranges from 129 L to >400 L depending on study/BMI) | rwandafda.gov.rwmims.comdrugbank.comfda.govgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl |
| Elimination Half-life | Ranges from 20-60 hours (mean approx. 24-46 hours) | cbg-meb.nlmims.comresearchgate.netdrugbank.com |
| Metabolic Clearance Rate | Approx. 1.0 ml/min/kg (varies) | rwandafda.gov.rwgeneesmiddeleninformatiebank.nl |
Note: Values can vary depending on the specific study design, population, and dosage.
Key Metabolic Pathways of this compound
| Pathway | Description | Primary Enzymes Involved | Excretion Form(s) |
| Reduction of A-ring | Reduction of the Δ4-3-oxo group in ring A. | Not specifically detailed in sources, but typical steroid metabolism pathways. | Conjugates |
| Hydroxylation | Hydroxylation at positions 2α, 1β, and 16β. | Primarily CYP3A4 | Conjugates |
| Conjugation (Phase II) | Formation of sulfate (B86663) and glucuronide conjugates. | Liver glucuronidase enzymes involved in glucuronidation. | Urine and Feces (primarily glucuronides in urine) |
Identification of Hepatic Metabolism: Hydroxylation, Reduction, and Conjugation Processes
This compound undergoes extensive metabolism primarily in the liver iqb.esbayerhealthcare.com. The major metabolic pathways involve reduction of the Δ4-3-oxo group and hydroxylation at various positions, including 2α, 1β, and 16β bayerhealthcare.comnih.gov. Following these Phase I reactions, the metabolites are subsequently conjugated iqb.esbayerhealthcare.comnih.gov. This conjugation involves the formation of sulfate and glucuronide salts iqb.es. While the entire metabolic pathway has not been fully elucidated, 16β-hydroxylation has been identified as one specific pathway drugbank.comnih.gov.
Role of Cytochrome P450 Isoenzymes, Particularly CYP3A4, in this compound Metabolism
Cytochrome P450 (CYP) enzymes play a significant role in the oxidative metabolism of this compound fda.govtga.gov.au. In vitro and in vivo studies indicate that CYP3A4 is the main enzyme involved in this process bayerhealthcare.comnih.govfda.govtga.gov.au. Other CYP enzymes, such as CYP2E1, CYP2C19, and CYP2C9, may also contribute to a lesser extent tga.gov.au. The involvement of CYP3A4 is further supported by clinical observations where concomitant use of CYP3A4 enzyme inducers increases the metabolism and can decrease plasma levels of this compound mims.comwww.gov.ukmdpi.com. Studies have shown that strong and moderate CYP3A4 inhibitors can increase serum concentrations of this compound mims.com. The contribution of CYP3A4 to the total clearance of this compound has been estimated in research models mdpi.com.
Metabolite Identification and Comprehensive Profiling
This compound is extensively metabolized, resulting in a variety of metabolites that have been identified and profiled in research systems iqb.esbayerhealthcare.com.
Characterization of Tetrahydrothis compound Isomers and Other Phase I Metabolites
Significant amounts of conjugated and unconjugated 3α, 5β-tetrahydrothis compound are found in plasma bayerhealthcare.comdrugbank.comnih.govfda.govfda.govrwandafda.gov.rwdrugs.comwho.intprescriberpoint.com. Smaller quantities of 3α, 5α-tetrahydrothis compound and 16β-hydroxythis compound have also been identified bayerhealthcare.comdrugbank.comnih.govfda.govfda.govrwandafda.gov.rwdrugs.comwho.intprescriberpoint.com. 5α-Dihydrothis compound is produced as an active metabolite by 5α-reductase and has been characterized wikipedia.org. This metabolite exhibits both progestogenic and antiprogestogenic activity wikipedia.org. Further transformation of 5α-dihydrothis compound leads to the formation of 3α,5α- and 3β,5α-tetrahydrothis compound wikipedia.org.
Analysis of Glucuronide and Sulfate Conjugates
Following Phase I metabolism, this compound and its metabolites undergo extensive conjugation, primarily forming glucuronide and sulfate conjugates iqb.esbayerhealthcare.comdrugbank.comnih.govfda.govfda.govrwandafda.gov.rwdrugs.comwho.intprescriberpoint.com. These conjugates are found in plasma and are the major forms excreted bayerhealthcare.comnih.govfda.govrwandafda.gov.rwdrugs.comwho.intprescriberpoint.com. Glucuronide conjugates, particularly 3α,5β-tetrahydrothis compound glucuronide, are the most abundant metabolites found in urine nih.gov.
Clearance Mechanisms and Elimination Kinetics in Research Systems
This compound is eliminated from the body primarily through the excretion of its metabolites in urine and feces bayerhealthcare.comdrugbank.comfda.govrwandafda.gov.rwdrugs.comprescriberpoint.com. Approximately 45% of this compound and its metabolites are excreted in the urine, and about 32% are excreted in feces bayerhealthcare.comdrugbank.comfda.govrwandafda.gov.rwdrugs.comprescriberpoint.com. Excretion is mostly in the form of glucuronide conjugates bayerhealthcare.comdrugbank.comfda.govrwandafda.gov.rwdrugs.comprescriberpoint.com.
The total clearance of this compound from plasma has been studied in research settings. Following intravenous administration in healthy volunteers, the total clearance is approximately 1 mL/min/kg bayerhealthcare.comfda.gov. The elimination half-life has been reported to range from approximately 17 to 46.4 hours depending on the study and administration route iqb.esbayerhealthcare.comdrugbank.com. For instance, after a single oral dose of 0.75 mg in one study, the mean elimination half-life was 24.4 hours drugbank.com. Metabolic clearance rates can vary significantly among individuals, contributing to variations in this compound concentrations bayerhealthcare.comfda.govfda.govrwandafda.gov.rwdrugs.comwho.intprescriberpoint.com.
Here is a table summarizing some reported elimination kinetics data:
| Parameter | Value (Oral Administration) | Value (Intravenous Administration) | Source(s) |
| Elimination Half-life | 20-60 hours drugbank.com | ~20 hours bayerhealthcare.comfda.gov | bayerhealthcare.comdrugbank.comfda.gov |
| Mean Elimination Half-life (0.75 mg dose) | 24.4 hours drugbank.com | - | drugbank.com |
| Total Clearance | - | ~1 mL/min/kg bayerhealthcare.comfda.gov | bayerhealthcare.comfda.gov |
| Mean Clearance (0.75 mg dose) | 7.06 L/h drugbank.com | - | drugbank.com |
| Mean Clearance (1.5 mg dose, normal BMI) | 4.8 L/h drugbank.com | - | drugbank.com |
| Mean Clearance (1.5 mg dose, obese BMI) | 7.70-8.51 L/h drugbank.com | - | drugbank.com |
Analytical Methodologies for Levonorgestrel Quantification and Characterization
Advanced Chromatographic Separation Techniques
Chromatography plays a pivotal role in the analysis of Levonorgestrel (B1675169) due to its ability to separate the compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and its advanced variations are the cornerstone of many this compound analytical methods.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
The development and validation of HPLC methods for this compound are essential to ensure their reliability and accuracy. Method development involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak shape. Validation, conducted according to guidelines such as those from the International Conference on Harmonisation (ICH), confirms that the method is suitable for its intended purpose. Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness researchgate.netnih.govnih.govresearchgate.net.
Several studies detail the development and validation of RP-HPLC methods for this compound. One method developed for the estimation of this compound in silicone-based intrauterine devices utilized a Luna C18 column with a mobile phase of acetonitrile (B52724) and water (50:50, v/v) and detected at 241 nm. This method demonstrated linearity over a concentration range of 2.6–15.6 μg/ml with a correlation coefficient (r) of 0.9999, precision with RSD < 2%, and drug recovery between 99.78–100.0% nih.govnih.gov. Another RP-HPLC method for determining this compound and ethinylestradiol in tablets used a Hypersil ODS C-18 column with acetonitrile/water (42:58) as the mobile phase, monitored at 210 nm, showing good resolution and linearity for this compound in the range of 10-50 ppm researchgate.net.
Utilization of Reversed-Phase HPLC (RP-HPLC) for Assay and Content Uniformity
Reversed-Phase HPLC (RP-HPLC) is a widely used technique for the assay and content uniformity testing of this compound in pharmaceutical formulations. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol). This separation mechanism is well-suited for the relatively non-polar nature of this compound.
RP-HPLC methods have been developed and validated for determining the assay and content uniformity of this compound in various dosage forms, including tablets and intrauterine devices researchgate.netresearchgate.net. For instance, an RP-HPLC method for this compound and ethinylestradiol in tablets used a Hypersil ODS C8 column with a mobile phase of water and acetonitrile (50:50) and detection at 242 nm, achieving a retention time of approximately 4.47 minutes for this compound researchgate.net. This method was validated for parameters including linearity, accuracy, and precision, and successfully applied for the determination of dissolution in this compound tablets researchgate.net. Another RP-HPLC assay method for this compound in tablets achieved separation on an Agilent Eclipsed XDB C18 column using acetonitrile and DI water (70:30 v/v) as the mobile phase with UV detection at 245 nm ejbps.com.
Data from a validated RP-HPLC method for this compound in silicone-based intrauterine devices demonstrates its effectiveness for content uniformity and assay:
| Parameter | Result Range (%) |
| Content Uniformity | 91.6–101.4 |
| Assay (Core Blend) | 97.78–106.79 |
This method showed drug recovery in the range of 99.78–100.0% from the intrauterine device nih.govnih.gov.
Applications of Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, primarily due to the use of smaller particle size columns and higher operating pressures. UHPLC is increasingly applied in the analysis of this compound, particularly when faster analysis times or improved separation efficiency are required.
UHPLC has been employed in multi-platform analytical strategies for investigating the quality of emergency contraceptive pills, including those containing this compound plos.orgresearchgate.net. In one study, UHPLC was used in conjunction with mass spectrometry for the analysis of this compound standards and samples plos.orgresearchgate.net. Chromatographic separation for UHPLC-IMS-MS analysis of this compound was achieved using specific column and conditions, with a total run time of 6 minutes plos.orgresearchgate.net. UHPLC has also been used to validate results obtained from HPLC methods for the simultaneous analysis of compounds like efavirenz (B1671121) and this compound in wastewater, showing no significant differences between the methods frontiersin.org. The application of high temperature liquid chromatography (HTLC), a related advanced technique, has also been explored for the analysis of this compound and its impurities using a zirconia-based column at elevated temperatures nih.gov.
Hyphenated Mass Spectrometry for High-Sensitivity Detection
Coupling chromatographic techniques with mass spectrometry provides highly sensitive and selective detection capabilities, which are particularly valuable for trace analysis and the identification of this compound and its related substances.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Trace Analysis
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for the trace analysis of this compound in complex matrices. HRMS provides accurate mass measurements, enabling confident identification and quantification of analytes even at very low concentrations.
A sensitive LC-HRMS method has been developed and validated for the quantification of trace levels of this compound in serum. This method involved solid phase extraction followed by LC-HRMS analysis. It achieved a low limit of quantification (LLOQ) of 25 pg/mL and a low limit of detection (LLOD) of 12.5 pg/mL, demonstrating high sensitivity for detecting this compound in biological samples diva-portal.orgresearchgate.netnih.gov. The method showed precision and accuracy bias of less than 10% diva-portal.orgresearchgate.net. This LC-HRMS method was applied to analyze serum samples from users of this compound-releasing intrauterine devices, where this compound levels ranged from 37 to 219 pg/mL diva-portal.orgresearchgate.net.
Ultra-High Performance Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (UHPLC-IMS-MS)
Ultra-High Performance Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (UHPLC-IMS-MS) is an advanced hyphenated technique that adds an ion mobility separation dimension between UHPLC and MS. Ion mobility separation separates ions based on their size, shape, and charge, providing an additional layer of selectivity and enabling the differentiation of isomers and other compounds that may not be fully resolved by chromatography or mass spectrometry alone.
UHPLC-IMS-MS has been utilized in the investigation of poor quality emergency contraceptives to identify active pharmaceutical ingredients plos.orgresearchgate.netresearchgate.net. In one study, UHPLC-IMS-MS was used to analyze a this compound standard, establishing its retention time (2.75 min), drift time (4.21 ms), and mass spectral features for the [this compound+H]+ ion at m/z 313.2168 plos.orgresearchgate.net. This technique, with its orthogonal separation dimensions (chromatography, ion mobility, and mass spectrometry), provides rich data that can aid in the identification of compounds and the investigation of sample composition plos.orgresearchgate.net.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Screening
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid, direct analysis of solid, liquid, or gas samples with minimal or no sample preparation. ojp.gov DART ionization occurs through gas phase reactions, typically involving excited-state species of helium or nitrogen, interacting with atmospheric molecules and the analyte. ojp.gov This soft ionization method primarily produces molecular ions or protonated/deprotonated molecules, simplifying spectral interpretation. ojp.gov
DART-MS is a valuable tool for rapid screening due to its ability to provide real-time results without extensive sample preparation. ojp.gov It has been successfully applied in the investigation of pharmaceutical products, including the identification of incorrect active ingredients in emergency contraceptive pills. plos.orgresearchgate.netnih.gov For instance, DART-MS was used in combination with other techniques to identify sulfamethoxazole (B1682508) in a sample that was supposed to contain this compound. plos.orgresearchgate.netnih.gov While DART-MS is effective for rapid screening and qualitative analysis, its ionization efficiency can be lower compared to techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and it is primarily a surface analysis technique. researchgate.net
Triple Quadrupole Tandem Mass Spectrometry (QqQ-MS/MS) for Specific Quantification
Triple Quadrupole Tandem Mass Spectrometry (QqQ-MS/MS) is a highly selective and sensitive technique widely used for the specific quantification of analytes in complex matrices. In QqQ-MS/MS, a precursor ion is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and specific product ions are monitored in the third quadrupole. This Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) approach significantly enhances selectivity and reduces matrix interference.
QqQ-MS/MS is frequently employed for the quantitative analysis of this compound in various sample types, including pharmaceutical formulations and biological fluids like plasma and wastewater. nih.govfrontiersin.orgfrontiersin.orgomicsonline.org For example, UHPLC-QqQ-MS/MS has been used for the quantification of this compound, demonstrating good correlation with results obtained by HPLC. frontiersin.orgfrontiersin.org A validated UPLC-MS/MS method for the determination of this compound in human plasma utilized prednisone (B1679067) as an internal standard and achieved a lower limit of quantification (LLOQ) of 100 pg/mL for this compound. nih.gov Another UPLC-ESI-MS/MS method for this compound in human plasma reported a linear range of 100–30000 pg/mL with a correlation coefficient ≥ 0.99, a precision (%RSD) less than 6.50%, and accuracy (%RE) within ± 5%. omicsonline.org
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide valuable information about the structure, functional groups, and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D DOSY 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic molecules like this compound. rsc.orgnih.gov It provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei.
Two-dimensional Diffusion-Ordered Nuclear Magnetic Resonance Spectroscopy (2D DOSY 1H NMR) is a specific NMR technique that separates signals based on the diffusion coefficients of the molecules in a solution. spectroscopyeurope.com This is particularly useful for analyzing mixtures, as compounds with different molecular sizes and shapes will have different diffusion rates, allowing their signals to be resolved in the diffusion dimension. spectroscopyeurope.com
2D DOSY 1H NMR has been applied in the analysis of this compound-containing products, including the identification of excipients in contraceptive tablets. plos.orgnih.govresearchgate.net By analyzing the diffusion behavior alongside the chemical shifts, researchers can differentiate between the active pharmaceutical ingredient (this compound) and various excipients like lactose (B1674315) and magnesium stearate. plos.orgnih.gov The technique has also been used in combination with DART-MS for investigating the composition of pharmaceutical formulations. plos.orgnih.gov While 1D NMR spectra can provide quantitative data on components, 2D DOSY 1H NMR offers a more comprehensive view of mixtures by separating components based on their diffusion coefficients. spectroscopyeurope.com
Methodological Validation Frameworks and Performance Metrics
Analytical methods used for the quantification and characterization of this compound must be validated to ensure their reliability, accuracy, and consistency. Method validation typically follows established guidelines, such as those from the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP). researchgate.nettsijournals.comtsijournals.com
Assessment of Sensitivity, Selectivity, Linearity, and Accuracy
Sensitivity refers to the ability of a method to detect and quantify the analyte at low concentrations. Key metrics for sensitivity include the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For this compound, reported LOD and LOQ values vary depending on the analytical technique and matrix. For example, a UV-Spectrophotometric method reported LOD and LOQ values of 0.0707 µg/ml and 0.2142 µg/ml, respectively. humanjournals.com A voltammetric method reported an LOD of 9.09 × 10⁻⁸ mol L⁻¹ and an LOQ of 3.03 × 10⁻⁷ mol L⁻¹. tandfonline.com For a UPLC-MS/MS method in human plasma, the LLOQ for this compound was 100 pg/mL. nih.gov
Selectivity (or specificity) is the ability of a method to accurately measure the analyte in the presence of other components in the sample, such as excipients or other active ingredients. researchgate.nettsijournals.comtsijournals.com Chromatographic methods like HPLC and UPLC-MS/MS are often employed due to their high selectivity, allowing for the separation of this compound from potential interferents. tsijournals.comtsijournals.comallsciencejournal.comnih.govijpscr.info
Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r or R²) of the calibration curve. researchgate.nettsijournals.comtsijournals.com Validated methods for this compound quantification consistently report high correlation coefficients (typically > 0.99), indicating good linearity over the specified concentration range. nih.govomicsonline.orgtsijournals.comtsijournals.comhumanjournals.comallsciencejournal.comnih.govijpscr.infoijpsonline.com For instance, an RP-HPLC method showed linearity for this compound in the range of 10-50 ppm with a good regression coefficient. ijpsonline.com Another RP-HPLC method demonstrated linearity over a concentration range of 2.6–15.6 μg/ml with a correlation coefficient (r) of 0.9999. nih.gov
Accuracy represents the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percentage recovery. researchgate.nettsijournals.comtsijournals.com High recovery rates (typically within 98-102%) are expected for accurate methods. tsijournals.comhumanjournals.comnih.gov For example, an RP-HPLC method reported drug recovery from an intrauterine device in the range of 99.78–100.0%. nih.gov A UV-Spectrophotometric method showed percentage recovery in the range of 99.93-100.08%. humanjournals.com
Here is an interactive table summarizing some reported performance metrics for this compound analytical methods:
| Method | Analyte | Matrix | LOD | LOQ | Linearity Range | Correlation Coefficient (r or R²) | Accuracy (% Recovery) |
| UV-Spectrophotometry humanjournals.com | This compound | Bulk and Tablet | 0.0707 µg/ml | 0.2142 µg/ml | 15-75 µg/ml | 0.999 | 99.93-100.08 |
| RP-HPLC ijpsonline.com | This compound | Tablets | Not specified | Not specified | 10-50 ppm | Good regression coefficient | Not specified |
| RP-HPLC nih.gov | This compound | Silicone-based IUD | Not specified | Not specified | 2.6–15.6 μg/ml | 0.9999 | 99.78–100.0 |
| RP-HPLC tsijournals.comtsijournals.com | This compound | Combined Drug Product | Not specified | Not specified | 0.15-0.45 ppm (dissolution) | ≥ 0.999 | 98.5-99.6 |
| UPLC-MS/MS nih.gov | This compound | Human Plasma | Not specified | 100 pg/mL | 100–10,000 pg/mL | Linear and acceptable | See Table 5 in Source nih.gov |
| UPLC-ESI-MS/MS omicsonline.org | This compound | Human Plasma | Not specified | 100 pg/ml | 100–30000 pg/ml | ≥ 0.99 | 93.69 (mean recovery) |
| Voltammetry (SWAdSV) tandfonline.com | This compound | Pharmaceutical/Urine | 9.09 × 10⁻⁸ mol L⁻¹ | 3.03 × 10⁻⁷ mol L⁻¹ | 5.03 × 10⁻⁷ - 1.01 × 10⁻⁵ mol L⁻¹ | Linear dependence | Good concordance with expected values |
| HPLC frontiersin.orgfrontiersin.org | This compound | Wastewater | 0.061 µg/L | 0.199 µg/L | 25 µg/L to 750 µg/L | 0.99 | > 79.9% |
Robustness and Reproducibility in Research Applications
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.nettsijournals.comtsijournals.com Assessing robustness helps to ensure that the method will provide reliable results under normal variations in laboratory conditions. Parameters often tested include changes in mobile phase composition, flow rate, column temperature, and detection wavelength. tsijournals.comtsijournals.comallsciencejournal.com Validated methods for this compound have demonstrated robustness against variations in parameters like flow rate, organic phase ratio, and column temperature. tsijournals.comtsijournals.com
Reproducibility (or intermediate precision) assesses the variability in results obtained when the method is performed by different analysts, using different equipment, or on different days within the same laboratory. researchgate.nettsijournals.comtsijournals.com This helps to ensure that the method is reliable and consistent over time and across different operators. Low relative standard deviation (%RSD) values for replicate measurements indicate good precision and reproducibility. omicsonline.orgtsijournals.comtsijournals.comhumanjournals.comnih.govijpscr.info For example, an RP-HPLC method reported a %RSD of 0.10 for peak area in system suitability tests, indicating good repeatability. nih.gov Another RP-HPLC method reported inter- and intra-day precision with %RSD less than 2%. ijpscr.info
These validation parameters collectively ensure that the analytical methods used for this compound are suitable for their intended purpose, providing confidence in the accuracy and reliability of the data generated in research and quality control applications.
Strategies for Detecting this compound in Complex Environmental Matrices
Detecting this compound in complex environmental matrices such as water, soil, and sediment presents unique challenges due to its potentially low concentrations and the presence of interfering substances. Effective strategies typically involve a combination of sample preparation techniques and highly sensitive analytical methods.
Sample preparation is a critical step to isolate and concentrate this compound from the matrix and remove potential interferences. For solid matrices like sediment, procedures may involve ultrasonic extraction of lyophilized samples followed by clean-up steps such as solid-phase extraction (SPE) using cartridges like octadecylsilica. nih.gov For water samples, SPE is also a common technique used for preconcentration. researchgate.netfrontiersin.org Optimized SPE methods have been developed for extracting this compound from wastewater, achieving high recoveries. frontiersin.org
Following sample preparation, sensitive analytical techniques are employed for detection and quantification. LC-MS/MS is a widely used method for detecting this compound in environmental waters and sediments due to its high sensitivity and selectivity. researchgate.netresearchgate.netnih.gov Studies have utilized LC-DAD-MS with electrospray ionization for analyzing this compound in river sediments. nih.gov Paper spray ionization mass spectrometry (PSI-MS) is another approach that has been demonstrated for the rapid analysis of steroid hormones, including this compound, in industrial wastewaters. acs.org
Research has detected this compound in various environmental compartments globally, including sewage treatment plant (STP) effluents, surface waters, and sediments of aquatic systems, as well as groundwater. researchgate.net Concentrations in STP effluents have been reported to range from 0.0081 to 30 ng/L, while levels in surface waters range from 0.0075 to 38 ng/L. researchgate.net this compound is predicted to adsorb to suspended solids and sediment in water based on its estimated Koc. nih.govescholarship.org Degradation in wastewater treatment plants occurs, but it may not be rapid or complete. fda.gov Adsorption to sludge and soil is limited, making the aquatic environment a particularly relevant receiving compartment. fda.gov
Studies investigating the fate of this compound in soil have indicated that degradation is primarily dominated by microbial transformation. fda.gov Experimental data suggests that hydrolysis is not expected to be a significant environmental depletion mechanism for this compound. nih.govfda.gov
Here is a table summarizing some analytical findings for this compound in environmental matrices:
| Matrix | Analytical Method | Concentration Range Reported | Detection Limit (LOD) | Quantification Limit (LOQ) | Source |
| STP Effluents | ELISA coupled with SPE | 0.0081 - 30 ng/L | ~0.07 ng/mL | - | researchgate.net |
| Surface Waters | ELISA coupled with SPE | 0.0075 - 38 ng/L | - | - | researchgate.net |
| River Sediments | LC-DAD-MS (ESI) | Low ng/g range | 0.04 - 1.00 ng/g | - | nih.gov |
| Industrial Wastewater | PSI-MS | - | < 0.7 ppm | < 2.3 ppm | acs.org |
| Wastewater Influent | HPLC with SPE | 2.64 - 32.31 µg/L | 0.061 µg/L | 0.199 µg/L | frontiersin.org |
| Wastewater Effluent | HPLC with SPE | 2.32 - 12.35 µg/L | 0.061 µg/L | 0.199 µg/L | frontiersin.org |
| Landfill Effluent (UASB) | uHPLC–DAD | 315 µg/L | - | - | researchgate.net |
Environmental Dynamics and Ecopharmacological Research of Levonorgestrel
Environmental Occurrence and Distribution Research in Aquatic and Terrestrial Ecosystems
Levonorgestrel (B1675169) has been detected in both aquatic and terrestrial environments. Its presence in these ecosystems is primarily attributed to its excretion by humans and subsequent entry via wastewater treatment plants and potentially agricultural runoff researchgate.netprimescholars.com.
In aquatic environments, LNG has been found in wastewater effluents, rivers, and groundwaters researchgate.netresearchgate.net. Reported concentrations in wastewater and surface water are typically in the low nanogram per liter (ng/L) range researchgate.net. Specifically, the highest reported concentrations of LNG in waste, surface, and ground waters have been 79, 38, and 11 ng/L, respectively researchgate.net. Treated wastewater can contain LNG at levels around 1 ng/L janusinfo.se. Studies have shown that levels in Swedish surface water may be sufficient to interfere with reproduction in fish janusinfo.se.
Terrestrial ecosystems, particularly soils and sediments, can also receive LNG. It has been detected in aquatic sediments at concentrations up to 19 ng/g researchgate.net. Landfills, where expired or partially consumed pharmaceuticals are disposed, represent another potential source of LNG in terrestrial environments, with detection levels of 315 µg/L in landfill effluents mdpi.com. The transport of LNG from landfills to water bodies can occur via runoff and leaching mdpi.com.
Adsorption and Sorption Phenomena in Soil and Sediment Compartments
Sorption is a critical process influencing the fate and transport of this compound in soil and sediment. It describes the distribution of the compound between the solid phase (soil or sediment) and the aqueous phase. Sorption coefficients (Kd) are used to quantify this distribution and provide insights into the mobility and bioavailability of a compound whiterose.ac.uk.
Studies have investigated the adsorption properties of LNG in various soil types nih.govacs.org. The lipophilic properties of LNG can induce more sorption in organic fractions of soil, decreasing its interaction with water mdpi.com. Soil layers used as cover materials in landfills can influence the sorption capacity of pollutants like LNG mdpi.com. While over 90% of LNG pollutants were adsorbed in some soil layers used as cover material, small amounts could still be leached, indicating that these materials may not be a complete barrier mdpi.com.
Application of Freundlich and Langmuir Models for Sorption Data Analysis
The adsorption of this compound in soils is commonly modeled using empirical and theoretical isotherm models like the Freundlich and Langmuir models nih.govresearchgate.netcolab.ws. These models help to understand the affinity of LNG for soils and the nature of the adsorption process.
The Freundlich model is an empirical model often applied to sorption data researchgate.netbitmesra.ac.in. Studies have applied the Freundlich model to examine the affinity of this compound for soils with varying physical and chemical properties nih.govacs.org. The Freundlich constant (Kf) for this compound in tested soils has been reported to range from 10.79 to 60.92 mg1-n Ln kg-1, with the heterogeneity index (N) between 0.69 and 1.23 nih.govacs.org.
The Langmuir model has a theoretical basis and assumes a uniform solid surface where adsorption occurs in a monomolecular layer bitmesra.ac.in. This model has also been applied to this compound sorption data nih.govacs.orgtemple.edu. The maximum adsorption capacity (Qm) derived from the Langmuir model for LNG in tested soils has ranged from 18.18 to 196.08 mg/kg nih.govacs.org.
Gibbs free energy values less than 40 kJ/mol suggest that this compound sorption on soils can be considered a physical adsorption process nih.govacs.org.
Influence of Soil Physicochemical Properties, e.g., Total Organic Carbon, on Sorption
Soil physicochemical properties significantly influence the sorption of this compound. Research indicates that total organic carbon (TOC) plays a dominant role in the adsorption process nih.govacs.org. A higher organic fraction in soil can lead to increased sorption of LNG due to its lipophilic nature mdpi.com.
Multiple regression analysis has shown a correlation between the Freundlich constant (Kf) and soil properties, with TOC being a primary factor nih.govacs.org. The correlation between sorption and cation exchange capacity (CEC) is often attributed to the high CEC of organic matter, which is primarily responsible for sorption researchgate.net. The silty fraction of soil has also shown a direct relationship with LNG sorption mdpi.com. Higher amounts of clay and silt in soil layers can increase LNG-soil interactions mdpi.com.
The equilibrium time for LNG sorption can be shorter at lower CEC values, potentially because LNG can fill vacant sites more quickly mdpi.com. Grain size, CEC, and water infiltration may play essential roles in the leaching fractions of LNG mdpi.com. A decrease in soil pH can enhance the adsorption of soil organic carbon to hydrophobic organic matter, while a decline in soil organic matter content can hamper adsorption performance mdpi.com.
Degradation and Transformation Pathways in Environmental Media
This compound can undergo degradation and transformation in environmental media, influencing its persistence and potential impact. Degradation processes can be biotic (microbial) or abiotic.
Kinetics and Mechanisms of Microbial Degradation in Soils
Microbial degradation is a significant pathway for the removal of this compound in soils. Studies have investigated the kinetics and mechanisms of this process. The degradation of this compound in various soils has been fitted by the first-order reaction kinetics model nih.govacs.org.
The half-lives of this compound in soil have been reported to be between 4.32 and 11.55 days nih.govacs.org. The degradation rate in soil is concentration-dependent and microbially mediated, as indicated by initial concentration and sterilization experiments nih.govacs.org. Aerobic microbial degradation appears to be dominant, with very slow degradation rates observed under sterile and flooded conditions acs.orgnih.gov.
The degradation endpoints (DT50 and DT90) of LNG have been positively correlated with soil total organic carbon (TOC) acs.orgnih.gov. Soil water content and temperature have also been observed as critical factors influencing the degradation rates acs.orgnih.gov. Major transformation products have been identified, and biodegradation pathways in soils have been proposed acs.orgnih.gov.
Characterization of Abiotic Degradation Processes
Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of this compound in the environment up.pt. However, some research suggests that abiotic degradation of LNG in soil may not occur significantly researchgate.net.
This compound is not expected to undergo hydrolysis in the environment due to the absence of functional groups that typically hydrolyze under environmental conditions nih.gov.
Identification and Fate of Environmental Transformation Products
The fate of this compound in the environment involves various processes, including degradation and the formation of transformation products. Studies have explored the biotransformation of synthetic progestins, including this compound, in different environmental matrices such as soils. The degradation of this compound in soil can be fitted by the first-order reaction kinetics model. nih.govacs.org Soil water content and temperature are critical factors influencing the degradation rates of this compound. acs.org Aerobic microbial degradation is considered dominant in the breakdown of this compound in soils, with degradation rates being very slow under sterile and flooded conditions. acs.org
Research has aimed to identify the major transformation products of this compound and propose biodegradation pathways in soil. acs.org While specific transformation products of this compound in the environment are an area of ongoing research, studies on other synthetic progestins have shown the formation of numerous transformation products through pathways like isomerization, hydrogenation, and hydroxylation. researchgate.net Some of these transformation products have been observed to exhibit progestagenic, androgenic, or estrogenic activity, highlighting the importance of their identification and assessment. researchgate.net Understanding the fate and activity of these transformation products is essential for a comprehensive environmental risk assessment of this compound.
Persistence and Bioaccumulation Potential in Aquatic Organisms and Food Chains
This compound has been detected in the aquatic environment, including wastewater and drinking water treatment plants, at concentrations in the order of ng/L. mdpi.comnih.gov The persistence of pharmaceuticals in the environment is a concern, as these compounds may remain for extended periods before degradation. researchgate.net
The potential for bioaccumulation of this compound in aquatic organisms has attracted significant attention. researchgate.net Bioaccumulation is the process by which organisms accumulate chemicals directly from the environment and from dietary sources, resulting from the sorption of contaminants faster than their elimination. up.pt Highly lipophilic chemicals can accumulate in aquatic organisms, potentially reaching concentrations in their bodies several orders of magnitude greater than in the surrounding water. up.pt
Studies have indicated that this compound has a high bioaccumulation potential. researchgate.net For instance, research exposing young rainbow trout to effluent from wastewater treatment plants showed this compound accumulation in trout plasma at concentrations ranging from 8.5 to 12 ng/mL after a 14-day exposure. researchgate.net These plasma concentrations in fish even exceeded human plasma levels in some reports. researchgate.net
Biomagnification, the increasing concentration of chemicals in organisms at successively higher levels in a food chain, is a related concern. researchgate.netup.pt While not as widespread as commonly believed, biomagnification has been demonstrated for certain persistent and bioaccumulative substances. ecetoc.org The potential for bioaccumulation of pharmaceutical residues in the food chain is an environmental concern, as it could lead to human exposure through the consumption of contaminated food products. researchgate.net
The potential of a substance to bioaccumulate is primarily linked to its lipophilicity, often estimated using the n-octanol-water partition coefficient (Kow). ecetoc.org Substances with high persistence, toxicity, negligible metabolism, and a log Kow between 5 and 8 may pose a concern when widely dispersed in the environment. ecetoc.org
Mobility and Transport Studies in Hydrological and Soil Systems
The mobility and transport of this compound in hydrological and soil systems are influenced by its physicochemical properties and interactions with the environmental matrix. Chemicals that readily dissolve in water are more easily transported with soil water, while sorption to soil particles can retain chemicals and reduce their mobility. montana.edu
This compound's sorption on soils can be considered primarily as physical adsorption, with total organic carbon playing a dominant role in this process. nih.govacs.orgresearchgate.net The affinity of this compound for soils varies depending on the soil's physical and chemical properties. nih.govacs.org
Groundwater Ubiquity Score (GUS) Modeling
The Groundwater Ubiquity Score (GUS) is a simple index used to estimate a substance's leachability in groundwater. researchgate.net It is derived from the leachability index model and is based on the substance's half-life in soil and its organic carbon-water (B12546825) partition coefficient (Koc). researchgate.net The formula for calculating GUS is:
GUS = log(T1/2) * [4 - log(Koc)] researchgate.net
where T1/2 is the soil half-life and Koc is the organic carbon-water partition coefficient.
A low mobility potential of this compound in soils has been predicted by the Groundwater Ubiquity Score. nih.govacs.orgcolab.ws This suggests that this compound is less likely to leach into groundwater compared to substances with higher GUS scores.
Retardation Factor (Rf) Determinations in Varied Soil Types
The retardation factor (Rf) is a measure of how much the migration of a substance is slowed down by adsorption compared to the speed of water flow in the pore spaces of the soil. bibliotekanauki.pl It quantifies the ability of the soil to restrain the migration of a particular substance. bibliotekanauki.pl
Determinations of the retardation factor for this compound in varied soil types have also indicated a low mobility potential in soils. nih.govacs.org The sorption coefficients and retardation factors for progestins, including this compound, have been positively correlated with their hydrophobicities, suggesting that hydrophobic interactions are the dominant processes influencing sorption and transport in soil-water systems. researchgate.netresearchgate.net
While soil can adsorb a significant amount of this compound, small amounts may still be leached, indicating that soil layers may not be a complete barrier to prevent leaching, particularly from sources like landfills. mdpi.comresearchgate.net Properties such as cation exchange capacity (CEC), water infiltration, and silty fraction can influence the leaching fractions of this compound. mdpi.com
Ecopharmacological Methodologies for Environmental Risk Assessment
Ecopharmacology involves studying the environmental effects of pharmaceutical compounds. Environmental Risk Assessment (ERA) of medicinal products is crucial for evaluating their potential risks to the environment, including aquatic and terrestrial ecosystems. dlrcgroup.comefpia.eu The objective of ERA is to protect these ecosystems and identify necessary measures to minimize the release of medicinal products into the environment. dlrcgroup.com
The ERA process typically involves a tiered approach. unit.noresearchgate.net Phase I involves a mandatory assessment based on environmental exposure and general characteristics. dlrcgroup.com If the predicted environmental concentration (PEC) exceeds a certain action limit, a Phase II assessment is triggered. unit.no Phase II involves a detailed fate and effects assessment, including the evaluation of persistence, bioaccumulation, and toxicity (PBT). dlrcgroup.com
For this compound, an updated preliminary aquatic risk assessment based on guidelines like those from the European Medicines Agency has indicated that it is likely to pose an environmental risk to surface water, with a risk quotient greater than 1. nih.gov This highlights the need for more refined risk assessments. nih.gov
Methodologies for environmental risk assessment consider the physicochemical properties, environmental fate (degradation, persistence), and ecotoxicological effects of the substance. dlrcgroup.com Data on aquatic toxicity across different trophic levels, including chronic and life-cycle studies in fish, are used in these assessments. fda.gov Due to its mode of action as a progestin, this compound has the potential to cause developmental or reproductive effects in the aquatic environment at low concentrations. mdpi.comfda.gov
Ecopharmacological research employs various tools and methodologies, including laboratory studies to determine adsorption and degradation dynamics in soils nih.govacs.org, and studies on bioaccumulation in aquatic organisms researchgate.net. Predicted Environmental Concentrations (PECs), often calculated from sales data, are used in ERA, although measured environmental concentrations (MECs) are also important for refining assessments. efpia.euunit.no
The assessment of environmental risks also involves considering the potential for persistence, mobility, and bioaccumulation, although integrating these parameters into a single quantitative risk value can be complex. researchgate.net
Advanced Research and Future Directions for Levonorgestrel
Novel Research into Formulation Science for Targeted Delivery
Advancements in formulation science are crucial for enhancing the delivery of levonorgestrel (B1675169), aiming for improved efficacy, reduced side effects, and increased user convenience, particularly for long-acting options. One promising area involves the development of long-lasting injectable formulations. Researchers have explored suspending tiny this compound crystals in organic solvents, allowing for injection with smaller needles and the formation of a drug "depot" under the skin. eurekalert.orgbiotechniques.com This depot can then release the drug gradually over extended periods, potentially lasting for months or even years, thus eliminating the need for frequent injections. eurekalert.orgbiotechniques.com
Studies have demonstrated the potential of this approach using benzyl (B1604629) benzoate (B1203000) as a biocompatible organic solvent, which facilitates the self-assembly of this compound crystals into a compact implant after injection. eurekalert.orgbiotechniques.com The density of this depot can be adjusted, potentially through the incorporation of small amounts of polymers, to tune the drug release rate. eurekalert.orgbiotechniques.com Preclinical studies in rats have shown that these depots can remain stable and release the drug gradually for several months, with a significant percentage of the drug remaining in the depot after this period. eurekalert.orgbiotechniques.com This technology holds promise for long-acting contraceptives and other therapies requiring extended drug delivery. eurekalert.orgbiotechniques.com
Another area of investigation focuses on incorporating this compound into controlled release systems, such as microspheres embedded in hydrogels. One study explored this compound-loaded chitosan (B1678972) microspheres incorporated into a poly(vinyl alcohol) hydrogel matrix for long-term contraception. acs.org The study demonstrated controlled, zero-order release of this compound from these formulations over a period of 100 days, with the drug release kinetics following both diffusion- and swelling-controlled mechanisms. acs.org The particle size of the microspheres and the concentration of the hydrogel influenced the release rate. acs.org
These novel formulations aim to address the need for long-acting drug delivery systems that are convenient and potentially self-administrable, which is particularly important in low-resource settings where access to medical infrastructure may be limited. biotechniques.com
Investigation of Drug-Drug Interactions at the Mechanistic Level
Understanding the mechanistic basis of drug-drug interactions (DDIs) involving this compound is critical for ensuring its effectiveness and minimizing potential risks. This compound is known to be a substrate of cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism. nih.govnih.gov This makes this compound susceptible to interactions with drugs or herbal products that induce or inhibit CYP3A4 activity. nih.govnih.govdrugs.com
Studies have confirmed that co-administration of this compound with known CYP3A4 inducers, such as efavirenz (B1671121), can lead to a significant decrease in this compound exposure, potentially reducing its effectiveness, particularly in contraceptive applications. nih.govnih.gov A review of literature on DDIs with emergency contraceptive drugs, including this compound, highlighted limited quantitative data available, emphasizing the need for further research. nih.gov
Computational modeling approaches, such as physiologically-based pharmacokinetic (PBPK) models, are being utilized to investigate the impact of DDIs on this compound exposure under various clinical conditions. nih.gov These models integrate available in vitro and clinical information to help manage complex DDIs. nih.gov Research using PBPK models has aimed to determine the impact of DDIs on the systemic exposure of this compound, especially considering its partial clearance by CYP3A4. nih.gov
While formal drug-drug interaction studies with certain this compound formulations have not always been conducted, the potential for interactions with CYP3A4 inducers is recognized. drugs.com Consultations of the labeling of concurrently used drugs are recommended to obtain information about potential interactions with progestin-only pills or the potential for enzyme alterations. drugs.com
Computational Chemistry and Molecular Modeling for Ligand-Receptor Dynamics
Computational chemistry and molecular modeling play a significant role in understanding the interaction of this compound with its primary target, the progesterone (B1679170) receptor (PR). These in silico methods provide insights into ligand-receptor binding dynamics, aiding in the rational design and analysis of drug interactions at a molecular level.
Computational molecular docking studies are widely used to analyze the binding between a protein receptor model and a ligand. nih.gov These studies can predict ligand binding properties, including preferential binding orientations and binding affinities. nih.gov By visualizing and manipulating protein-ligand binding in three-dimensional space, researchers can gain valuable insights into the important molecular interactions within the system. nih.gov
The crystal structure of the human progesterone receptor ligand-binding domain bound to this compound has been solved, providing a structural basis for understanding their interaction. rcsb.org This structural information is crucial for computational modeling studies investigating how this compound and other progesterone receptor modulators dock to the ligand-binding domain of the PR. uchicago.edu
Computational modeling has been used to analyze the interaction of this compound with the progesterone receptor, comparing its binding to that of other emergency contraceptives like ulipristal (B1683391) acetate (B1210297) and mifepristone (B1683876). uchicago.edu These studies can help elucidate the mechanisms responsible for varying efficacy among different progesterone receptor modulators. uchicago.edu While modeling and graphical inspection of superposed crystal structures have shown little conformational change in the receptor backbone upon binding of different ligands, computational methods allow for a detailed analysis of the specific interactions. uchicago.edu
Computational molecular modeling helps determine if a selected ligand can dock into the binding site of a protein, essentially describing the "best-fit" orientation of a small molecule within the protein of interest. uchicago.edu Docking programs aim to achieve the correct orientation and an optimized conformation for both molecules to minimize free energy, thus maintaining energetic favorability of the interaction. uchicago.edu
Regulatory Science Perspectives on this compound Development and Assessment
Regulatory science plays a vital role in the development and assessment of this compound products, encompassing the scientific approaches used to bridge preclinical findings to regulatory approval, the contributions of academia to global harmonization, and the influence of societal and ethical factors on regulatory decisions.
Scientific Approaches to Bridging Preclinical Discovery to Regulatory Pathways
Bridging preclinical discovery to regulatory pathways involves a systematic approach to demonstrate the quality, safety, and efficacy of a drug product. For established drug substances like this compound, the development program for alternative formulations may leverage existing safety and efficacy data. mdpi.com Regulatory guidance exists for the clinical investigation of steroid contraceptives in women, outlining the expected studies and data requirements. mdpi.comtga.gov.au
The development process typically involves preclinical studies to establish safety, followed by phased clinical trials in humans. oup.com Phase 1 studies assess pharmacology and dose in a small number of participants, followed by larger Phase 2 studies for dose-response relationships, and finally Phase 3 trials to demonstrate efficacy. oup.com Safety is evaluated throughout all phases. oup.com Chemistry, manufacturing, and controls (CMC) activities are initiated as compounds advance to the preclinical stage, and a regulatory strategy is developed. oup.com
For novel long-acting this compound products, a "bracketing approach" is being explored to potentially expedite development and regulatory approval. mdpi.com This approach involves using available clinical data to define a target exposure range (minimal concentration for efficacy and maximal concentration for safety) and demonstrating that the new formulation can maintain exposure within this bracket. mdpi.com While regulatory guidance supports this concept, there is limited precedence for approving new products based solely on pharmacokinetic data, often requiring additional clinical and non-clinical data. mdpi.com Research is ongoing to determine if the current understanding of this compound's exposure-response relationship is sufficient to support this approach and if additional safety data or the use of real-world datasets combined with systems models could strengthen future applications. mdpi.com
Regulatory bodies, such as the TGA in Australia, assess applications for new this compound products based on scientific and clinical expertise to ensure that the benefits outweigh the risks. tga.gov.au This involves evaluating comprehensive data modules covering quality, preclinical, and clinical aspects. tga.gov.augeneesmiddeleninformatiebank.nl
Academic Contributions to Global Harmonization of Regulatory Standards
Academic institutions and researchers play a crucial role in contributing to the global harmonization of regulatory standards for pharmaceuticals, including those containing this compound. Through research, publications, and participation in international forums, academia helps to build consensus on scientific approaches and data requirements.
Initiatives like the Global Bioequivalence Harmonisation Initiative (GBHI), involving scientists from academia, industry, and regulatory agencies, provide platforms to discuss complex bioequivalence issues and work towards harmonizing regulatory requirements for bioequivalence assessment globally. researchgate.net While these initiatives cover various drug products, the principles and discussions contribute to a broader understanding of regulatory science that can impact the assessment of generic and novel this compound formulations.
Academic research can inform regulatory guidelines by providing evidence on the efficacy, safety, and pharmacokinetic properties of drugs under different conditions. For instance, studies investigating the impact of factors like body mass index on the effectiveness of oral this compound emergency contraception contribute to the evolving understanding of its performance in diverse populations. societyfp.org
Furthermore, academic contributions can highlight the need for specific guidance on complex drug products, such as this compound-releasing intrauterine systems (LNG-IUSs), which are drug-device combination products. researchgate.net Efforts to develop detailed guidance for such products benefit from academic expertise. researchgate.net
International regulatory collaboration among health authorities is also essential for harmonization, and academic involvement can facilitate these efforts by providing independent scientific perspectives and conducting research that supports the development of convergent national quality standards and evaluation criteria. who.int
Analysis of Societal and Ethical Influences on Regulatory Science
Regulatory science is not value-free; decisions regarding the benefit-risk assessment of medicines are influenced by societal norms, values, and ethical considerations. hakia.comregulatoryscience.nl The development and regulation of this compound, particularly in its role as an emergency contraceptive, have been subject to significant societal and ethical discussions. unav.edu
Ethical considerations are embedded within regulatory frameworks, particularly in areas involving sensitive applications like reproductive health. hakia.comregulatoryscience.nl The precautionary principle, which encourages cautious action when potential for unknown risks exists, is relevant in this context, ensuring that ethical implications are assessed alongside scientific innovation. hakia.com
The mechanism of action of this compound, particularly the debate surrounding its potential to prevent implantation, has raised ethical concerns and fueled discussions about the moral significance of its use. unav.edu Regulatory decisions regarding the availability and labeling of this compound have been influenced by these societal and ethical debates. unav.eduresearchgate.net
Academic contributions can analyze the operative values that influence regulatory decisions and highlight the need for transparency in how values influence the assessment of scientific evidence. researchgate.net They can also advocate for ethical frameworks that prioritize the welfare of individuals and communities and reinforce the social responsibility accompanying advancements in drug development. hakia.com
Patient advocacy groups also play a crucial role in shaping the dialogue around biotechnology regulations, emphasizing the need for transparency and advocating for patient rights. hakia.com The challenge of balancing innovation with societal implications, ensuring equitable access to advanced therapies, and considering the ethical implications of interventions are all factors that influence the regulatory landscape for drugs like this compound. hakia.com
Q & A
Q. What methodologies are used to determine levonorgestrel’s primary mechanisms of action in emergency contraception?
this compound primarily inhibits ovulation by delaying follicular rupture and thickening cervical mucus to impede sperm motility. Methodologies include:
- Hormonal assays to track luteinizing hormone (LH) surges and follicular development .
- Ultrasonography to confirm ovulation suppression in pre-ovulatory phases .
- In vitro studies assessing cervical mucus viscosity under progesterone receptor modulation .
- Meta-analyses refuting endometrial effects by excluding post-ovulatory administration in study designs .
Q. How is this compound’s bioavailability assessed, and what factors influence its pharmacokinetic variability?
Bioavailability (85–100%) is measured via:
- Pharmacokinetic (PK) trials using LC-MS/MS to quantify serum concentrations after oral, intrauterine, or implant administration .
- Adjustments for body weight and sex hormone-binding globulin (SHBG) levels, which inversely correlate with systemic exposure .
- Metabolic profiling via hydroxylation, conjugation, and CYP3A4-mediated pathways .
Q. What experimental designs are employed to evaluate long-term metabolic effects of this compound-based contraceptives?
- Longitudinal cohort studies tracking lipid profiles, SHBG, and androgen levels over 6–12 months .
- Animal models (e.g., rats) dosed with this compound to assess hepatic enzyme activity and oxidative stress markers .
- Cross-sectional analyses comparing metabolic outcomes across contraceptive formulations (e.g., IUDs vs. oral pills) .
Advanced Research Questions
Q. How can population pharmacokinetic (popPK) modeling optimize this compound dosing across administration routes?
- Integrated popPK analyses combine data from clinical trials to compare systemic exposure between oral contraceptives, implants, and IUDs. Key parameters include:
- Daily dose equivalency (e.g., oral contraceptives yield higher exposure than IUDs) .
- Covariates like body weight, SHBG, and CYP3A4 polymorphisms .
- Non-linear mixed-effects modeling (NONMEM) to predict inter-individual variability .
Q. How do genetic polymorphisms influence this compound pharmacokinetics, particularly with concomitant therapies?
- Genome-wide association studies (GWAS) identify SNPs in metabolic pathways (e.g., CYP3A4, UGT2B7). For example:
- In HIV patients on efavirenz (a CYP3A4 inducer), SNPs in CYP3A4 and SLCO1B1 correlate with reduced this compound AUC₀–₂₄ .
- Multivariate regression models adjust for drug-drug interactions and genetic covariates in PK trials .
Q. What methodological challenges arise when resolving contradictions in this compound’s endometrial effects?
Discrepancies stem from:
- Timing of administration : Studies failing to control for pre- vs. post-ovulatory phases may falsely attribute contraceptive failure to endometrial changes .
- Endpoint selection : Histological analyses of endometrial thickness lack sensitivity compared to molecular markers (e.g., integrin expression) .
- Meta-analyses using stratified subgroup designs to isolate ovulation status .
Q. How are non-inferiority trials designed to compare this compound and copper IUDs for emergency contraception?
The 2021 Turok et al. trial exemplifies:
- Randomized, double-blind protocols with a 2.5% non-inferiority margin .
- Primary endpoint: Pregnancy rates at 1 month, validated via urine tests and health records .
- Modified intention-to-treat (mITT) and per-protocol analyses to address attrition bias .
Q. What ecotoxicological methods assess this compound’s environmental impact?
- LC-TOF/MS to detect this compound in aquatic ecosystems at ng/L concentrations .
- In vivo models (e.g., rainbow trout) evaluating fertility reduction via gonadal histopathology and plasma hormone assays .
- Risk quotient (RQ) calculations comparing environmental concentrations to predicted no-effect levels (PNECs) .
Data Analysis and Contradiction Resolution
Q. How can conflicting data on this compound’s ovulation inhibition efficacy be reconciled?
Q. What statistical approaches address variability in this compound PK/PD studies?
- Bootstrapping to estimate confidence intervals for AUC and Cmax in small cohorts .
- Monte Carlo simulations to predict dose-response relationships under genetic or metabolic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
